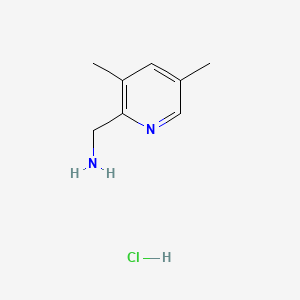

(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride

Description

(3,5-Dimethylpyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative featuring a pyridine ring with methyl groups at the 3- and 5-positions and a methanamine group (-CH2NH2) at the 2-position, forming a hydrochloride salt. This compound is classified as a primary amine and has been utilized as a building block in pharmaceutical synthesis, particularly in the development of receptor ligands and heterocyclic drugs .

Properties

IUPAC Name |

(3,5-dimethylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZCWKXFDPCJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694182 | |

| Record name | 1-(3,5-Dimethylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-52-6 | |

| Record name | 1-(3,5-Dimethylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride typically involves the reaction of 3,5-dimethylpyridine with formaldehyde and ammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3,5-dimethylpyridine, formaldehyde, ammonium chloride.

Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C.

Procedure: The starting materials are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically obtained in solid form and is purified through crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Metal Coordination: It can form coordination complexes with metal ions, affecting their reactivity and stability.

Comparison with Similar Compounds

Structural Variations

The compound is compared to analogs with modifications in substituents, salt forms, or pyridine ring positions. Key examples include:

Key Observations :

- Salt Forms: Dihydrochloride salts (e.g., C9H15N2OCl2) offer higher aqueous solubility compared to monohydrochlorides, critical for intravenous formulations .

Physicochemical Properties

Pharmacological Relevance

- Receptor Binding: Substituted pyridinyl methanamines are explored as adenosine receptor ligands. The 3,5-dimethyl configuration may optimize steric fit for receptor binding pockets, as seen in related dicyanopyridine syntheses .

- Drug Derivatives : The 3,5-dimethylpyridin-2-yl group is incorporated into benzimidazole-based compounds (e.g., 5-methoxy-2-[[(3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole), resembling proton pump inhibitors like omeprazole .

Research Findings and Trends

- Structure-Activity Relationships (SAR): Minor substituent changes (e.g., methyl → methoxy) significantly alter receptor affinity and metabolic stability. For example, 4-methoxy analogs may exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .

- Commercial Trends : Discontinuation of this compound suggests a shift toward more soluble or stable derivatives (e.g., dihydrochlorides) in industrial applications .

Biological Activity

(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride, also known by its CAS number 1257535-52-6, is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a methanamine group attached to the second carbon of the pyridine ring. Its molecular formula is with a molecular weight of approximately 172.66 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety responses.

- Cell Proliferation Inhibition : Research indicates that it may inhibit the proliferation of cancer cells by affecting mitotic processes.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. For instance, a study showed that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells (IC50 = 10 µM) .

- Neuropharmacological Effects : Another investigation highlighted its potential as an antidepressant candidate through modulation of serotonin receptors. Behavioral assays in rodent models indicated an increase in serotonin levels following administration of the compound .

- Antimicrobial Efficacy : A recent study reported that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 1257535-52-6 | Two methyl substitutions | Anticancer, antimicrobial |

| (4-Methylpyridin-2-YL)methanamine hydrochloride | 1234567-89-0 | Different methyl substitution | Moderate antimicrobial |

| (2-Methylpyridin-3-YL)methanamine hydrochloride | 9876543-21-0 | Single methyl substitution | Limited activity reported |

The unique placement of methyl groups in this compound appears to enhance its biological activity compared to other pyridine derivatives .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Utilizing commercially available pyridine derivatives.

- Reagents : Employing amine-reactive agents for the methanamine group introduction.

- Conditions : Conducting reactions under controlled temperature and solvent conditions to maximize yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.